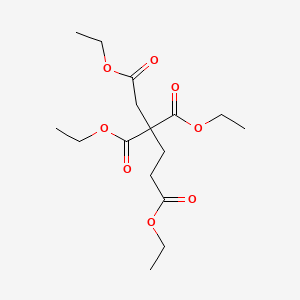

Tetraethyl butane-1,2,2,4-tetracarboxylate

Description

While specific research on Tetraethyl butane-1,2,2,4-tetracarboxylate is not extensively documented in publicly available literature, its identity as a tetra-ester of butane (B89635) tetracarboxylic acid places it within a significant class of organic compounds. The study of such molecules is often driven by the versatile reactivity of the ester and carboxylate groups and the structural possibilities offered by the central butane chain.

Polycarboxylate esters and their parent polycarboxylic acids have a notable history in organic synthesis and industrial applications. Initially, simple dicarboxylic acids and their esters were used as building blocks in polymerization and as crosslinking agents. The development of more complex polycarboxylates expanded their utility significantly.

In recent decades, polycarboxylate ethers (PCEs) have become prominent as high-performance superplasticizers in the concrete industry. mdpi.comnih.govwikipedia.org These polymers, featuring a backbone with multiple carboxylate groups and grafted side chains, are highly effective at dispersing cement particles, which reduces the amount of water needed and improves the workability and strength of the concrete. wikipedia.orgacs.org The molecular structure of these superplasticizers can be precisely designed to control their performance. nih.gov Historically, polycarboxylates have also been employed as builders in detergents, where their ability to chelate metal ions helps to soften water and prevent the deposition of salts on fabrics. wikipedia.org The synthesis of these compounds often involves esterification or polymerization reactions, with significant research focused on optimizing reaction conditions to achieve high yields and specific product properties. researchgate.netgncl.cn

The butane tetracarboxylate framework is characterized by a four-carbon butane backbone to which four carboxylate groups are attached. The specific positioning of these carboxylate groups defines the isomer of the compound. For instance, in the well-documented butane-1,2,3,4-tetracarboxylic acid, the carboxyl groups are distributed one per carbon atom along the butane chain. wikipedia.orgchemicalbook.com In the case of this compound, the numbering indicates a different arrangement: one ethyl carboxylate group on the first carbon, two on the second, and one on the fourth.

This arrangement has significant structural implications. The presence of a geminal diester group (two esters on the same carbon) at the C-2 position introduces steric hindrance and alters the electronic properties compared to the 1,2,3,4-isomer. The flexibility of the butane backbone, combined with the rotational freedom of the C-C bonds, allows the molecule to adopt various conformations. The four ester groups provide multiple sites for potential chemical reactions, including hydrolysis back to the carboxylic acid, transesterification, and reactions involving the alpha-carbons. The parent compound, 1,2,3,4-butanetetracarboxylic acid, is known to exist as two diastereomers: a meso form and a pair of enantiomers (R,R and S,S). wikipedia.org

The esterification of the carboxylic acid groups with ethanol (B145695) to form tetraethyl butane tetracarboxylate results in a less polar, more organic-soluble molecule compared to its parent acid. This change in properties is crucial for its application in non-aqueous systems or as a precursor in polymer synthesis.

Interactive Data Table: Properties of a Related Isomer, Tetraethyl butane-1,2,3,4-tetracarboxylate Note: The following data pertains to the 1,2,3,4-isomer, as specific experimental data for the 1,2,2,4-isomer is not readily available in cited literature.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₈ | nih.gov |

| Molecular Weight | 346.37 g/mol | nih.gov |

| IUPAC Name | tetraethyl butane-1,2,3,4-tetracarboxylate | nih.gov |

| Canonical SMILES | CCOC(=O)CC(C(CC(=O)OCC)C(=O)OCC)C(=O)OCC | nih.gov |

| InChIKey | TZYGJWFWDNYNCH-UHFFFAOYSA-N | nih.gov |

| Topological Polar Surface Area | 105 Ų | nih.gov |

| Rotatable Bond Count | 15 | nih.gov |

| Hydrogen Bond Acceptor Count | 8 | nih.gov |

Given the limited direct research on this compound, future academic investigations can be projected based on the established chemistry of related compounds.

Coordination Chemistry and Materials Science: The parent compound, 1,2,3,4-butanetetracarboxylic acid, is a known ligand for creating coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgresearchgate.net Research has shown that it can bridge metal centers to form complex one-, two-, or three-dimensional structures. researchgate.net A potential research trajectory would involve using this compound as a precursor. Through hydrolysis, the ester can generate the tetracarboxylate ligand in situ, potentially offering a different method to control crystal growth and morphology of MOFs.

Polymer Chemistry: Polycarboxylate esters are fundamental building blocks in the synthesis of polyesters and other polymers. The unique 1,2,2,4-substitution pattern could lead to polymers with distinct structural properties, such as altered chain flexibility, branching, and thermal stability, compared to polymers derived from the 1,2,3,4-isomer.

Crosslinking Agent: Butane-1,2,3,4-tetracarboxylic acid is recognized as an effective crosslinking agent, particularly as a formaldehyde-free durable press finishing agent for textiles like cotton. chemicalbook.com The tetraethyl ester could be explored as a latent crosslinker, which becomes active under specific conditions (e.g., heat or catalysis) that induce transesterification with hydroxyl groups in materials like cellulose (B213188) or other polymers.

Organic Synthesis Intermediate: The reactivity of the ester groups and the adjacent alpha-hydrogens makes this compound a potentially versatile intermediate in organic synthesis for creating more complex molecules. The geminal diester group offers a site for reactions like the Knoevenagel or Michael additions after appropriate activation.

Structure

3D Structure

Properties

IUPAC Name |

tetraethyl butane-1,2,2,4-tetracarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-5-21-12(17)9-10-16(14(19)23-7-3,15(20)24-8-4)11-13(18)22-6-2/h5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXPFHPKCZTWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CC(=O)OCC)(C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tetraethyl Butane 1,2,2,4 Tetracarboxylate

Retrosynthetic Analysis of the Tetraethyl butane-1,2,2,4-tetracarboxylate Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comnih.gov For this compound, the primary disconnections involve the carbon-carbon bonds of the butane (B89635) backbone and the carbon-oxygen bonds of the four ethyl ester groups.

A logical retrosynthetic approach would first disconnect the four ester groups, leading back to butane-1,2,2,4-tetracarboxylic acid and ethanol (B145695). This simplifies the target to the core tetracarboxylic acid structure. Further disconnection of the C2-C3 bond of the butane backbone suggests a key intermediate that could be formed through a coupling reaction. One potential strategy involves the dimerization of a succinic acid derivative. For instance, the coupling of bromosuccinic anhydride (B1165640) with the carbanion of succinic anhydride could form the desired butane-tetracarboxylic acid bis-anhydride, which can then be hydrolyzed and esterified. mdpi.org

Another retrosynthetic pathway considers the formation of the C-C bonds through sequential alkylation reactions. This approach would involve a malonic ester or a related C-H acidic compound as a key building block, which is deprotonated and then reacted with suitable electrophiles to construct the butane framework. masterorganicchemistry.com

Established and Analogous Synthetic Pathways via Esterification and Carbon-Carbon Bond Formation

The synthesis of tetraesters can be achieved through various established methods, primarily involving esterification of the corresponding polycarboxylic acid or the formation of the carbon skeleton through C-C bond-forming reactions followed by esterification.

A common method for producing butane-1,2,3,4-tetracarboxylic acid involves a three-step process starting with the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride. mdpi.org The resulting adduct is then hydrolyzed and subsequently oxidized to yield the tetracarboxylic acid. mdpi.org This acid can then be esterified to the desired tetraethyl ester.

While direct synthesis of the 1,2,2,4-isomer is not widely reported, analogous syntheses of related polycarboxylates provide valuable insights. For example, the synthesis of butane-1,2,3,4-tetracarboxylic acid has been achieved through an environmentally friendly process starting from succinic anhydride. mdpi.org This method utilizes an ultrasonochemical solid-liquid phase transfer catalysis (US s-l PTC) for the key coupling step. mdpi.org

Strategies Involving Malonic Ester Synthesis and Alkylation Reactions for Polysubstituted Butane Scaffolds

The malonic ester synthesis is a versatile and classical method for preparing substituted carboxylic acids. nrochemistry.comwikipedia.orgopenochem.org This methodology can be adapted to construct polysubstituted butane scaffolds. The core of this synthesis involves the deprotonation of a malonic ester to form a stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. masterorganicchemistry.com

To construct a this compound framework, a sequential alkylation strategy could be envisioned. This might involve the reaction of diethyl malonate with a suitable three-carbon electrophile containing two ester groups. Alternatively, a tandem reaction sequence could be employed where diethyl malonate is first alkylated with a two-carbon electrophile, followed by a second alkylation with another two-carbon unit bearing the remaining ester functionalities. A significant challenge in this approach is controlling the regioselectivity of the alkylation steps to achieve the desired 1,2,2,4-substitution pattern and avoiding the formation of dialkylated byproducts. wikipedia.orgorganic-chemistry.org

| Reaction | Description | Key Features |

| Malonic Ester Synthesis | Alkylation of a malonic ester enolate followed by hydrolysis and decarboxylation to form a substituted acetic acid. nrochemistry.com | Utilizes a relatively weak base for enolate formation. Can be prone to dialkylation. wikipedia.orgorganic-chemistry.org |

| Acetoacetic Ester Synthesis | Similar to malonic ester synthesis but starts with an acetoacetic ester to produce a ketone. masterorganicchemistry.com | Offers good regioselectivity in alkylation. masterorganicchemistry.com |

Multicomponent Reactions and Tandem Processes for Tetracarboxylate Framework Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer an efficient route to complex molecules. nih.govfrontiersin.org These reactions are advantageous due to their atom economy, reduced number of purification steps, and potential for creating significant molecular diversity. frontiersin.org

For the construction of a tetracarboxylate framework, a hypothetical MCR could involve the reaction of a nucleophilic enolate with multiple electrophilic species in a one-pot process. While specific MCRs for this compound are not documented, the principles of MCRs can be applied to design novel synthetic routes. For instance, a tandem reaction sequence involving a Michael addition followed by an alkylation or another C-C bond-forming reaction could potentially assemble the desired butane scaffold. The development of such a process would require careful selection of reactants and catalysts to control the reaction pathway and achieve high selectivity for the target molecule. nih.gov

Development of Novel and Efficient Synthetic Routes

The quest for more efficient and sustainable chemical syntheses drives the development of novel methodologies. For a complex molecule like this compound, this involves exploring new catalytic systems and stereoselective approaches.

Catalytic Approaches to Improve Selectivity and Yield

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. nih.gov For the synthesis of tetraesters, various catalysts have been employed. For instance, organotin catalysts like Fascat 2003 and titanates such as tetrabutyl titanate have shown high efficiency in the esterification of polyols to form tri- and tetraesters, achieving high conversions and selectivities. nih.gov Sulfonic homogeneous catalysts have also been utilized in the synthesis of pentaerythritol (B129877) tetraoleate. nih.gov

In the context of building the butane backbone, catalytic methods can be employed to control the regioselectivity of alkylation reactions. The use of specific ligands can modulate the reactivity of metal catalysts, directing the reaction towards the desired isomer. For example, in the synthesis of polysubstituted butanes, the choice of phosphine (B1218219) ligands in phosphine-mediated olefination reactions can control both chemo- and diastereoselectivity. nih.gov

| Catalyst Type | Application Example | Advantages |

| Organotin (e.g., Fascat 2003) | Esterification of oleic acid with pentaerythritol. nih.gov | High conversion and selectivity to tetraesters. nih.gov |

| Titanates (e.g., Tetrabutyl titanate) | Esterification reactions. nih.gov | Effective catalyst for tetraester formation. nih.gov |

| Sulfonic Homogeneous Catalysts | Synthesis of pentaerythritol tetraoleate. nih.gov | Achieves high polyol conversion. nih.gov |

| Switchable Catalysts | Polymerization of monomers to form multiblock polyesters. nih.gov | Enables sequence selectivity from monomer mixtures. nih.gov |

Stereoselective Synthesis of Potential Diastereomers or Enantiomers (if applicable to 1,2,2,4 isomer)

The structure of this compound contains two chiral centers at the C2 and C4 positions, meaning it can exist as different stereoisomers (diastereomers and enantiomers). The stereoselective synthesis of such molecules is a significant challenge in organic chemistry.

Recent advances have demonstrated the stereoselective synthesis of highly substituted acyclic and cyclic butanes. rsc.orgnih.gov For instance, the diastereoselective carbometalation of cyclopropenes followed by cyclization has been used to synthesize polysubstituted bicyclobutanes with multiple stereodefined quaternary centers. nih.gov Phosphine-mediated olefination reactions have also been shown to produce 1,2,3,4-tetrasubstituted 1,3-dienes with high levels of diastereoselectivity. nih.gov

Catalytic asymmetric synthesis, often employing chiral catalysts, is a powerful tool for producing enantiomerically enriched compounds. researchgate.net While a specific stereoselective synthesis for this compound has not been reported, analogous stereoselective syntheses of tetrasubstituted alkenes and other complex molecules highlight the potential for developing such a route. rsc.orgrsc.org The choice of catalyst and reaction conditions would be critical in controlling the stereochemical outcome.

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound Production.

The increasing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for specialty chemicals like this compound. These efforts are centered on minimizing environmental impact by adhering to the principles of green chemistry, which include the use of renewable feedstocks, waste reduction, and the development of energy-efficient processes.

A key strategy in the sustainable production of this compound involves the use of bio-based precursors. The parent compound, butane-1,2,3,4-tetracarboxylic acid, can be synthesized from succinic acid, which is increasingly produced via fermentation of biomass. researchgate.net An environmentally friendly synthesis route starts with the bromination of succinic anhydride, followed by a sonochemical coupling reaction under solid-liquid phase transfer catalysis conditions to yield the bis-anhydride of butane-1,2,3,4-tetracarboxylic acid. researchgate.netmdpi.org This method avoids harsh reagents and can be performed under mild conditions.

The esterification of butane-1,2,3,4-tetracarboxylic acid with ethanol to produce the tetraethyl ester is a critical step where green chemistry principles can be effectively applied. Traditional Fischer esterification often requires a large excess of the alcohol and a strong mineral acid catalyst, leading to significant waste streams. masterorganicchemistry.comchemguide.co.uk Modern approaches focus on the use of heterogeneous and reusable catalysts to simplify purification and minimize waste.

Several innovative catalytic systems are being explored for esterification reactions that could be adapted for the synthesis of this compound. These include:

Moisture-Tolerant Lewis Acid Catalysts: Zirconium complexes have shown promise in catalyzing esterification reactions without the need for water scavengers, which are often required in traditional methods. nih.gov This simplifies the reaction setup and reduces the use of auxiliary chemicals.

Solid Acid Catalysts: Polyaniline salts have been demonstrated as effective and reusable catalysts for the esterification of carboxylic acids. researchgate.net Their solid nature allows for easy separation from the reaction mixture, facilitating catalyst recycling and reducing downstream processing costs. Similarly, iron(III) chloride has been used as a heterogeneous catalyst in solvent-free esterifications. tudelft.nl

Supercritical Fluids: The use of supercritical fluids, such as carbon dioxide, as a reaction medium presents a green alternative to volatile organic solvents. google.com Esterification of polycarboxylic acids has been successfully carried out in supercritical fluids, which can also facilitate product extraction. google.com

Furthermore, alternative energy sources are being employed to enhance the efficiency of the esterification process. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of polyesters. rsc.org High-pressure (barochemistry) techniques also offer a non-traditional activation method that can lead to more efficient and greener synthetic processes. rsc.org

Solvent-free reaction conditions represent a significant advancement in green synthesis. tudelft.nlrsc.orgresearchgate.netresearchgate.net By eliminating the solvent, these methods reduce waste, minimize potential environmental contamination, and can lead to higher reaction rates and easier product isolation.

A comparative overview of traditional versus green synthetic approaches for the esterification step is presented in the table below.

| Feature | Traditional Fischer Esterification | Green Synthetic Protocols |

| Catalyst | Concentrated H₂SO₄ (homogeneous, non-reusable) | Heterogeneous catalysts (e.g., solid acids, zeolites, enzymes), recyclable |

| Solvent | Often requires excess alcohol or an organic solvent | Solvent-free conditions, supercritical fluids, or green solvents (e.g., ionic liquids) |

| Energy Input | Conventional heating (often prolonged) | Microwave irradiation, ultrasound, high pressure |

| Byproducts | Acidic waste streams requiring neutralization | Minimal byproducts, often water is the only one |

| Atom Economy | Lower due to excess reagents and catalyst waste | Higher due to catalytic cycles and solvent-free conditions |

By integrating these green chemistry principles, the production of this compound can be made more sustainable, with reduced environmental impact and improved economic viability.

Optimization of Reaction Conditions and Isolation Techniques for Research-Scale Synthesis.

The efficient synthesis of this compound on a research scale hinges on the careful optimization of reaction parameters and the implementation of effective isolation and purification techniques. The primary synthetic route, the Fischer esterification of butane-1,2,3,4-tetracarboxylic acid with ethanol, is an equilibrium-limited reaction, and thus, its optimization is crucial for achieving high yields. masterorganicchemistry.comchemguide.co.uk

Key reaction parameters that require optimization include:

Catalyst Loading: The concentration of the acid catalyst directly influences the reaction rate. While a higher catalyst concentration can accelerate the reaction, it may also lead to undesirable side reactions and complicate the purification process. Studies on similar esterifications have shown that catalyst loading can be optimized to balance reaction speed and product purity. nih.govresearchgate.net

Reactant Stoichiometry: The molar ratio of ethanol to butane-1,2,3,4-tetracarboxylic acid is a critical factor. Utilizing a moderate excess of ethanol can shift the equilibrium towards the product side, thereby increasing the yield of the tetraester. However, an exceedingly large excess will necessitate more rigorous purification to remove the unreacted alcohol.

Temperature and Reaction Time: The reaction temperature affects both the rate of esterification and the potential for side reactions. Higher temperatures generally lead to faster reaction rates, but can also promote dehydration or other degradation pathways. acs.org The optimal temperature must be determined empirically to maximize the yield of the desired product within a reasonable timeframe. Kinetic analysis can be a valuable tool for understanding the reaction progress and optimizing the duration. nih.govacs.org

Water Removal: As water is a byproduct of the esterification reaction, its removal is essential to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com On a research scale, this can be achieved through various methods, such as azeotropic distillation with a suitable solvent (e.g., toluene (B28343) or cyclohexane) using a Dean-Stark apparatus, or by using a dehydrating agent.

The following table summarizes the impact of key reaction parameters on the synthesis of this compound.

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst Concentration | Increases reaction rate | Use the minimum effective amount to avoid side reactions and simplify purification. |

| Ethanol to Acid Ratio | Shifts equilibrium towards product | Employ a moderate excess of ethanol; avoid a large excess to ease purification. |

| Temperature | Affects reaction rate and side reactions | Determine the optimal temperature that maximizes yield and minimizes byproduct formation. |

| Reaction Time | Determines the extent of conversion | Monitor the reaction progress to identify the point of maximum conversion. |

| Water Removal | Drives the reaction to completion | Utilize azeotropic distillation or a dehydrating agent. |

Once the reaction is complete, the isolation and purification of this compound are critical to obtaining a high-purity product. A typical laboratory-scale isolation procedure would involve the following steps:

Neutralization: The acidic catalyst is neutralized, often with a mild base such as sodium bicarbonate solution.

Extraction: The ester is extracted from the aqueous layer using a suitable organic solvent.

Washing: The organic layer is washed with water and brine to remove any remaining impurities.

Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product can be further purified by techniques such as vacuum distillation or column chromatography to remove any unreacted starting materials and byproducts. google.com Crystallization from a suitable solvent at low temperatures has also been noted as an effective purification method for similar tetraalkyl butanetetracarboxylates. google.com

The choice of isolation and purification techniques will depend on the scale of the reaction and the desired purity of the final product.

Mechanistic Investigations of Chemical Transformations Involving Tetraethyl Butane 1,2,2,4 Tetracarboxylate

Reactivity Profile and Functional Group Interconversions of the Ester Moieties.

Tetraethyl butane-1,2,2,4-tetracarboxylate possesses a unique arrangement of four ethyl ester groups on a butane (B89635) backbone, which suggests a complex reactivity profile. The ester groups are located at positions 1, 2, 2, and 4. This configuration includes two distinct chemical environments for the ester functionalities:

A geminal diester group at the C2 position: Two ester groups are attached to the same carbon atom.

A vicinal ester group at the C1 and C2 positions: Ester groups are on adjacent carbon atoms.

An isolated ester group at the C4 position: This ester is relatively remote from the others.

The reactivity of these ester groups towards nucleophilic substitution, the primary reaction pathway for esters, is expected to be influenced by both steric and electronic factors. Steric hindrance, the spatial obstruction around a reactive site, is anticipated to play a significant role. acs.orgmasterorganicchemistry.commorressier.com The geminal diester group at C2 is the most sterically congested site. The approach of a nucleophile to the carbonyl carbons of these esters would be impeded by the presence of the other ester group and the alkyl chain. The ester at the C1 position is also sterically hindered due to the adjacent geminal diester. The ester at the C4 position is the least sterically hindered and would be expected to be the most reactive towards nucleophilic attack, assuming electronic effects are comparable.

Functional group interconversions, such as the conversion of the esters to amides or other carboxylic acid derivatives, would follow similar reactivity trends. Reactions with amines (aminolysis) would likely occur preferentially at the C4 ester, followed by the C1 ester, with the C2 esters being the least reactive.

Detailed Studies on Ester Hydrolysis and Transesterification Kinetics and Thermodynamics.

The hydrolysis of esters can be catalyzed by either acid or base. researchgate.net In the case of this compound, the kinetics of hydrolysis are expected to differ for each ester group.

Ester Hydrolysis:

Under basic conditions (saponification), the reaction is effectively irreversible as the carboxylate salt formed is resonance-stabilized and unreactive towards nucleophiles. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. acs.org The rate of hydrolysis would be highly dependent on the steric accessibility of the carbonyl carbon.

Under acidic conditions, the hydrolysis is a reversible process. researchgate.net The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Transesterification:

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be acid or base-catalyzed. The thermodynamics of transesterification are often close to neutral when the incoming and outgoing alcohols have similar properties. The reaction equilibrium can be driven towards the products by using a large excess of the reactant alcohol or by removing the alcohol that is formed.

The kinetics of both hydrolysis and transesterification would be influenced by the steric hindrance around each ester group. A hypothetical kinetic study might yield the following relative rate constants:

Hypothetical Relative Rate Constants for the Hydrolysis of this compound

| Ester Position | Relative Rate Constant (k_rel) | Expected Rationale |

| C4-ester | 1.00 | Least sterically hindered, most accessible to nucleophiles. |

| C1-ester | 0.65 | Moderately hindered by the adjacent C2 geminal diester group. |

| C2-esters (geminal) | 0.15 | Most sterically hindered, significant steric repulsion. |

This table is for illustrative purposes only and does not represent experimental data.

Elucidation of Reaction Mechanisms at the Tetracarboxylate Core.

The dense packing of functional groups in this compound suggests that reactions at one site could influence the reactivity of neighboring sites.

The study of reaction mechanisms often relies on the detection and characterization of transient intermediates. Spectroscopic techniques would be invaluable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy could be used to monitor the progress of hydrolysis or transesterification reactions. The appearance of new signals corresponding to the alcohol product and the newly formed ester or carboxylic acid would indicate that a reaction has occurred. In-situ NMR studies at low temperatures could potentially allow for the observation of reaction intermediates.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy is a powerful tool for monitoring changes in functional groups. The characteristic carbonyl (C=O) stretching frequency of the ester groups (around 1735 cm⁻¹) would shift or be replaced by the broader C=O stretch of a carboxylic acid (around 1710 cm⁻¹) and the broad O-H stretch of the carboxylic acid and alcohol products during hydrolysis.

In the absence of experimental data, computational modeling provides a powerful tool for predicting reactivity and elucidating reaction mechanisms. Density Functional Theory (DFT) is a widely used quantum chemical method for studying reaction pathways, transition states, and intermediates.

A computational study of the hydrolysis of this compound would likely involve the following steps:

Conformational Analysis: Identifying the lowest energy conformation of the molecule.

Modeling the Reaction Pathway: Simulating the approach of the nucleophile (e.g., a hydroxide (B78521) ion) to each of the four ester carbonyl carbons.

Locating Transition States: Identifying the transition state structures for the formation of the tetrahedral intermediates.

Calculating Activation Energies: Determining the energy barriers for the reaction at each ester position.

The calculated activation energies would provide a quantitative measure of the reactivity of each ester group. It is expected that the calculated activation energies would correlate with the degree of steric hindrance.

Hypothetical Calculated Activation Energies for the Base-Catalyzed Hydrolysis of this compound

| Ester Position | Hypothetical Activation Energy (kcal/mol) | Expected Rationale |

| C4-ester | 15.2 | Lower energy barrier due to less steric hindrance. |

| C1-ester | 16.8 | Higher energy barrier due to steric hindrance from the C2 group. |

| C2-esters (geminal) | 19.5 | Highest energy barrier due to severe steric congestion. |

This table contains hypothetical data for illustrative purposes and is not the result of actual quantum chemical calculations.

Structural Modifications and Derivatization Chemistry of Tetraethyl Butane 1,2,2,4 Tetracarboxylate

Synthesis of Analogs with Varied Ester Groups or Butane (B89635) Backbone Substitutions

The synthesis of tetraethyl butane-1,2,2,4-tetracarboxylate itself is not widely documented in mainstream chemical literature, suggesting it is a specialty chemical rather than a commodity. However, its structure strongly implies a synthesis based on the Michael addition, a powerful method for carbon-carbon bond formation. wikipedia.orgchemistrysteps.commasterorganicchemistry.com A plausible and efficient route involves the conjugate addition of a soft nucleophile, such as the enolate of diethyl malonate, to an α,β-unsaturated diester like diethyl glutaconate. sigmaaldrich.com This reaction, catalyzed by a base, would form the C2-C3 bond and correctly place the carboxyl groups at the 1, 2, 2, and 4 positions.

This core synthetic strategy provides a clear pathway to a variety of analogs:

Varying the Ester Groups: Analogs with different ester groups can be synthesized in two primary ways. The first involves using different dialkyl malonates or dialkyl glutaconates in the initial Michael addition (e.g., dimethyl, dipropyl, or di-tert-butyl esters). A more versatile method is the transesterification of the parent tetraethyl ester. By reacting this compound with a different alcohol (e.g., methanol, propanol, or a more complex alcohol) in the presence of an acid or base catalyst, the ethyl groups can be exchanged. This allows for the introduction of a wide array of ester functionalities, which can significantly alter the compound's solubility, boiling point, and reactivity.

Butane Backbone Substitutions: Introducing substituents onto the butane backbone can be achieved by using substituted precursors in the Michael reaction. For example, using a substituted diethyl malonate (e.g., diethyl methylmalonate or diethyl ethylmalonate) as the nucleophile would result in an alkyl substituent at the C2 position of the final product. Similarly, using a substituted α,β-unsaturated diester would introduce substituents at other positions along the backbone. This approach allows for the synthesis of a diverse library of analogs with tailored steric and electronic properties.

The table below illustrates potential analogs that could be synthesized based on these principles.

| Analog Name | Modification Type | Precursors | Resulting Change |

| Tetramethyl butane-1,2,2,4-tetracarboxylate | Varied Ester Group | Dimethyl malonate + Dimethyl glutaconate | Increased polarity, lower molecular weight |

| Tetra-n-propyl butane-1,2,2,4-tetracarboxylate | Varied Ester Group | Di-n-propyl malonate + Di-n-propyl glutaconate | Increased hydrophobicity, higher boiling point |

| Tetraethyl 2-methylbutane-1,2,4-tetracarboxylate | Backbone Substitution | Diethyl methylmalonate + Diethyl glutaconate | Introduces a methyl group at C2, increasing steric hindrance |

| Tetraethyl 3-phenylbutane-1,2,2,4-tetracarboxylate | Backbone Substitution | Diethyl malonate + Diethyl 3-phenylglutaconate | Introduces a phenyl group at C3, adding rigidity and electronic effects |

Exploration of Structure-Reactivity and Structure-Property Relationships for Modified Tetracarboxylates

The relationship between the molecular structure of these tetracarboxylate esters and their resulting properties and reactivity is governed by fundamental chemical principles. By systematically modifying the structure, one can control outcomes like thermal stability, solubility, and suitability as a monomer or cross-linking agent. nih.govresearchgate.net

Structure-Reactivity Relationships: The reactivity of the ester groups, particularly towards hydrolysis or transesterification, is influenced by both electronic and steric factors.

Electronic Effects: Ester groups derived from electron-withdrawing alcohols (e.g., trifluoroethanol) will be more electrophilic and thus more susceptible to nucleophilic attack. Conversely, esters of electron-donating alcohols are less reactive.

Steric Hindrance: Increasing the steric bulk of the ester group (e.g., changing from methyl to ethyl to tert-butyl) will hinder the approach of nucleophiles, thereby decreasing the rate of hydrolysis and other substitution reactions. european-coatings.com Similarly, substituents on the butane backbone, especially near the carboxylate groups, can provide steric shielding.

Structure-Property Relationships: The physical properties of the tetracarboxylate analogs are highly dependent on their structure.

Solubility and Polarity: Shorter alkyl chains on the ester groups (e.g., methyl) lead to more polar molecules with higher solubility in polar solvents. As the alkyl chain length increases, the molecule becomes more hydrophobic and soluble in nonpolar organic solvents.

Thermal Properties: The molecular weight and intermolecular forces dictate thermal properties like boiling point and melting point. Longer, linear alkyl chains in the ester groups can increase van der Waals forces and may promote crystallinity, leading to higher melting points. Bulky or branched substituents on the backbone or ester groups can disrupt crystal packing, resulting in amorphous solids or liquids with lower melting points. The stability of related hydrocarbon structures, such as 2,2,3,3-tetramethylbutane, is known to be influenced by its compact and symmetrical structure. wikipedia.org

The following table outlines the expected property trends for modified tetracarboxylates.

| Structural Modification | Expected Effect on Reactivity | Expected Effect on Physical Properties | Rationale |

| Increasing ester alkyl chain length (Ethyl → Hexyl) | Decrease | Decreased solubility in polar solvents; Increased boiling point | Increased steric hindrance reduces access to carbonyl carbon; Increased hydrophobicity and van der Waals forces. |

| Introducing bulky ester groups (Ethyl → tert-Butyl) | Significant Decrease | Lower melting point (if amorphous); Decreased viscosity | Severe steric shielding of the carbonyl group; Disruption of crystal lattice packing. |

| Adding backbone substituent (e.g., methyl at C2) | Decrease | Potential decrease in melting point; Altered solubility profile | Steric hindrance near two of the four ester groups; Disruption of molecular symmetry. |

| Using electron-withdrawing ester groups (e.g., -CH₂CF₃) | Increase | Increased polarity; Higher density | Inductive effect makes the carbonyl carbon more electrophilic. |

Design Principles for Developing Polycarboxylic Acid or Anhydride (B1165640) Derivatives from this compound

A primary application for poly-esters like this compound is as a protected precursor for polyfunctional carboxylic acids and their corresponding anhydrides. These derivatives are valuable building blocks in polymer science, particularly for creating polyesters, polyamides, and polyimides. mdpi.orgresearchgate.net

Synthesis of Butane-1,2,2,4-tetracarboxylic Acid: The most direct method for converting the tetraethyl ester to its corresponding tetracarboxylic acid is through hydrolysis. This reaction can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is an equilibrium process typically driven to completion by using a large excess of water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base (e.g., sodium hydroxide) is used to yield the tetracarboxylate salt. Subsequent acidification with a strong mineral acid then produces the free butane-1,2,2,4-tetracarboxylic acid. This method is often preferred as it goes to completion.

The resulting butane-1,2,2,4-tetracarboxylic acid is a highly polar, polyfunctional molecule capable of forming extensive hydrogen-bonding networks, making it a solid with a high melting point and good water solubility.

Design of Anhydride Derivatives: Polycarboxylic acids can often be converted into cyclic anhydrides through dehydration, which serves to activate the carboxyl group for further reactions. For butane-1,2,2,4-tetracarboxylic acid, the formation of an anhydride would depend on the stereochemistry and the ability to form stable five- or six-membered rings. Given the substitution pattern, the most likely outcome of dehydration would be the formation of a succinic anhydride-like ring between the two carboxyl groups at the C2 position. A second anhydride ring could potentially form between the C1 and C4 carboxyls if the molecular geometry allows for it, though this is less likely than the geminal di-acid cyclization.

The common isomer, butane-1,2,3,4-tetracarboxylic acid, is known to form a stable dianhydride upon heating, which consists of two fused succinic anhydride rings. wikipedia.org By analogy, butane-1,2,2,4-tetracarboxylic acid would be expected to readily form at least one anhydride ring from the geminal dicarboxylic acid moiety at C2. The formation of such anhydrides is a key design principle for creating reactive monomers for step-growth polymerization, where the anhydride can react with diols or diamines to form polyesters or polyimides, respectively.

Applications in Advanced Organic Synthesis and Material Science Precursors

Utilization of Tetraethyl butane-1,2,2,4-tetracarboxylate as a Key Building Block in Complex Molecule Synthesis

This compound serves as a pivotal precursor in the synthesis of more complex and functional molecules, most notably butane-1,2,3,4-tetracarboxylic acid. The synthesis of the parent acid often proceeds through the hydrolysis of its tetraalkyl esters. google.com For instance, processes have been developed for preparing high-purity butane-1,2,3,4-tetracarboxylic acid from its tetramethyl ester, highlighting the role of the ester as a key intermediate. google.com

The formation of the this compound structure itself is rooted in fundamental carbon-carbon bond-forming reactions. A common method for synthesizing such 1,2,4-tricarboxylate systems involves the Michael reaction. libretexts.org This reaction entails the conjugate addition of a nucleophilic enolate ion, such as that derived from diethyl malonate, to an α,β-unsaturated carbonyl acceptor. libretexts.orgrsc.org This positions this compound as a product of a powerful synthetic tool and a versatile building block for further chemical transformations.

Role as a Monomer or Precursor in Polymer Chemistry Research

In the realm of polymer chemistry, this compound functions primarily as a precursor to the active monomers used in polymerization reactions. The hydrolysis of the ester yields butane-1,2,3,4-tetracarboxylic acid, which can then be converted to its dianhydride. wikipedia.orgossila.com These two derivatives, the acid and the dianhydride, are the primary building blocks for a variety of polymers.

Butane-1,2,3,4-tetracarboxylic acid is utilized in the manufacture of polyimide materials, which are known for their thermal and chemical resistance. mdpi.org The dianhydride, 1,2,3,4-butanetetracarboxylic dianhydride (BDA), is a well-established building block for synthesizing polyesters and polyimides. ossila.com BDA readily reacts with amines and hydroxyls to form the respective imide and ester linkages that constitute the polymer backbone. ossila.com Additionally, superabsorbent hydrogels have been synthesized from polysaccharides and BDA, with applications in water purification and agriculture. ossila.com

Investigation of its Potential as a Ligand Component in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The true potential of this compound in the field of inorganic material science is realized upon its conversion to butane-1,2,3,4-tetracarboxylic acid (H₄BTC). This acid has been extensively investigated as a multidentate organic linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. wikipedia.orgresearchgate.netnih.gov The four carboxylate groups of the H₄BTC ligand can coordinate to metal ions in various modes, leading to the formation of diverse and intricate network structures.

Researchers have successfully synthesized and characterized a range of coordination polymers using H₄BTC as the primary ligand with various transition metals. Examples include:

Zinc (II): Coordination polymers of zinc have been synthesized and their luminescent properties investigated. wikipedia.org

Cobalt (II): A hydrothermal reaction of a cobalt salt with H₄BTC and 1,10-phenanthroline (B135089) yielded a new coordination complex with a chain-like structure. znaturforsch.com

Cadmium (II) and Yttrium (III): Novel coordination polymers with these metals have been created, exhibiting complex 2D and 3D network topologies. researchgate.net

Manganese (II): The tetrasodium (B8768297) salt of the acid has been used to prepare manganese complexes. researchgate.net

These studies demonstrate that by hydrolyzing this compound to its acid form, a highly versatile ligand is obtained, capable of forming robust and functional coordination networks with a variety of metal centers.

Exploration of its Derivatives in Non-Clinical Photosensitive or Functional Polymer Material Development

Derivatives of this compound are key components in the development of advanced functional materials. Butane-1,2,3,4-tetracarboxylic acid, obtained from the ester, is explicitly mentioned for its use in the production of functional polymer materials, including photosensitive materials. mdpi.org

Furthermore, the dianhydride derivative (BDA) is instrumental in creating specialized polymers. For example, it is used to synthesize superabsorbent hydrogels by crosslinking polysaccharides. These hydrogels have applications in water purification and as water-retention aids in agriculture. ossila.com High-ionic-conductivity ionomers, which show promise as solid polymer electrolytes, can also be prepared from BDA and diols. ossila.com Another derivative, cyclobutane (B1203170) tetracarboxylic dianhydride, formed from the dimerization of maleic anhydride (B1165640), is used in the production of polyimides and as an alignment film for liquid crystal displays. wikipedia.org

| Application Area | Key Derivative | Polymer/Material Type | Research Focus |

| Functional Polymers | Butane-1,2,3,4-tetracarboxylic Acid | Polyimides | Heat-proof and acid-proof materials. mdpi.org |

| Photosensitive Materials | Butane-1,2,3,4-tetracarboxylic Acid | Functional Polymers | Development of photosensitive polymer materials. mdpi.org |

| Superabsorbent Materials | 1,2,3,4-Butanetetracarboxylic Dianhydride | Hydrogels | Water purification and agricultural water retention. ossila.com |

| Electrolytes | 1,2,3,4-Butanetetracarboxylic Dianhydride | Ionomers | Solid polymer electrolytes with high ionic conductivity. ossila.com |

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Without access to published research detailing these analyses for the requested compound, any attempt to create the specified content would be speculative and would not adhere to the required standards of scientific accuracy.

Theoretical and Computational Chemistry Studies of Tetraethyl Butane 1,2,2,4 Tetracarboxylate

Quantum Chemical Calculations to Investigate Electronic Structure, Bonding, and Energetics.

No published data were found.

Conformational Analysis and Stereoisomer Stability Investigations.

No published data were found.

Molecular Dynamics Simulations to Study Interactions in Solution or Solid State.

No published data were found.

Computational Prediction and Validation of Spectroscopic Data.

No published data were found.

Modeling of Reaction Transition States and Pathways to Elucidate Mechanisms.

No published data were found.

Future Research Directions and Emerging Challenges for Tetraethyl Butane 1,2,2,4 Tetracarboxylate

Identification of Unexplored Synthetic Routes and Efficient Catalytic Systems

The synthesis of tetra-alkyl esters of butane (B89635) tetracarboxylic acids is conventionally achieved through the esterification of the corresponding tetracarboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com However, the exploration of more efficient and novel synthetic pathways for Tetraethyl butane-1,2,2,4-tetracarboxylate is a critical area for future research.

One promising but relatively unexplored route for this specific isomer is electrohydrodimerization . A detailed procedure exists for the synthesis of Tetraethyl 1,2,3,4-butanetetracarboxylate through the electrohydrodimerization of diethyl fumarate (B1241708) or diethyl maleate. orgsyn.org This method involves the cathodic reduction of the starting alkene to form a dimer dianion, which is then protonated by an alcohol. orgsyn.org Adapting this electrochemical approach to specifically yield the 1,2,2,4-tetracarboxylate isomer would be a significant advancement.

The development of efficient catalytic systems is paramount for improving reaction yields and promoting greener synthesis protocols. While traditional acid catalysts like sulfuric acid are effective, they can present challenges in terms of separation and environmental impact. masterorganicchemistry.comchemguide.co.uk Research into heterogeneous catalysts, such as ion-exchange resins like Amberlyst 15, has shown promise in the esterification of other carboxylic acids and could be a fruitful area of investigation for the synthesis of this compound. researchgate.net Such solid acid catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste.

Furthermore, the use of ultrasonochemical solid-liquid phase transfer catalysis (US s-l PTC) has been demonstrated in the synthesis of the parent butane-1,2,3,4-tetracarboxylic acid from succinic anhydride (B1165640), offering a more environmentally friendly pathway. mdpi.orgresearchgate.net Investigating the application of similar advanced catalytic methods for the direct esterification to this compound could lead to more sustainable and efficient production processes.

| Potential Synthetic Route | Key Features | Potential Advantages | Relevant Research Analogy |

| Electrohydrodimerization | Cathodic reduction of a suitable diethyl ester precursor. | Potentially high yield and selectivity under controlled conditions. | Synthesis of Tetraethyl 1,2,3,4-butanetetracarboxylate from diethyl fumarate/maleate. orgsyn.org |

| Heterogeneous Catalysis | Use of solid acid catalysts like ion-exchange resins. | Ease of catalyst separation, potential for catalyst recycling, and reduced environmental impact. | Esterification of butyric acid with ethanol (B145695) over Amberlyst 15. researchgate.net |

| Ultrasonochemical s-l PTC | Application of ultrasound and phase transfer catalysis. | Environmentally friendly conditions and potentially faster reaction rates. | Synthesis of butane-1,2,3,4-tetracarboxylic acid from succinic anhydride. mdpi.orgresearchgate.net |

Discovery of Novel Applications beyond Current Research Domains

The applications of this compound are largely inferred from the known uses of its parent acid and other polycarboxylic compounds. Butane-1,2,3,4-tetracarboxylic acid is recognized for its utility as a crosslinking agent and in the production of polymers with desirable properties such as heat and acid resistance. orgsyn.orgmdpi.org A significant opportunity exists to explore novel applications that leverage the specific structure of the 1,2,2,4-tetraethyl ester.

One promising area is in the development of specialty polymers and resins . The unique positioning of the ester groups in this compound could lead to polymers with distinct physical and chemical properties compared to those derived from other isomers. Research into its use as a monomer or crosslinking agent in polyesters, polyamides, and polyurethanes could yield materials with tailored flexibility, thermal stability, and adhesive properties.

Another potential application lies in its use as a plasticizer . The compatibility and efficiency of a plasticizer are highly dependent on its molecular structure. Investigating the performance of this compound as a primary or secondary plasticizer for polymers like polyvinyl chloride (PVC) could reveal advantages over existing options.

Furthermore, its role as a building block in organic synthesis for creating more complex molecules for the pharmaceutical and agrochemical industries is an area ripe for exploration. lookchem.com The tetra-functional nature of this compound makes it an interesting scaffold for the synthesis of novel compounds with potential biological activity.

Challenges in Scalable and Cost-Effective Synthesis for Research and Development Purposes

A major hurdle in the widespread research and potential commercialization of this compound is the challenge of scalable and cost-effective synthesis . While laboratory-scale synthesis may be achievable, translating these methods to a larger scale presents several difficulties.

The purification of the final product can be complex. The synthesis of tetra-alkyl butanetetracarboxylates often results in a mixture of diastereomers, which can be challenging to separate. orgsyn.org Additionally, by-products from side reactions can complicate the purification process, potentially requiring energy-intensive techniques like distillation or crystallization. orgsyn.org

Furthermore, the reaction conditions required for some synthetic methods, such as the high temperatures and pressures that might be needed for certain catalytic esterifications, can add to the cost and complexity of a scalable process. klinegroup.comhappi.com The long reaction times reported for the hydrolysis of related tetra-methyl esters also indicate that the synthesis of the tetra-ethyl ester may be a slow process, impacting throughput and cost-efficiency. google.com

| Challenge | Description | Potential Mitigation Strategies |

| Product Purification | Difficulty in separating diastereomers and by-products. | Development of stereoselective synthesis methods; optimization of crystallization and chromatographic separation techniques. |

| Cost of Raw Materials | Reliance on petrochemical feedstocks and multi-step syntheses. | Exploration of bio-based starting materials; development of more direct and efficient synthetic routes. |

| Harsh Reaction Conditions | Requirement for high temperatures, pressures, or long reaction times. | Investigation of more active and selective catalysts that operate under milder conditions; use of process intensification technologies. |

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery of optimal synthetic routes and novel applications for this compound, the integration of high-throughput experimentation (HTE) and automated synthesis platforms is crucial. These technologies allow for the rapid screening of a large number of reaction parameters and formulations, significantly reducing the time and resources required for research and development. mt.comsigmaaldrich.com

Automated synthesis reactors can be employed to systematically vary parameters such as catalyst type, catalyst loading, temperature, and reactant ratios to quickly identify the optimal conditions for the synthesis of this compound. mt.comimperial.ac.uk This approach is particularly valuable for exploring the complex interplay of variables in catalytic reactions.

Similarly, HTE can be used to rapidly screen the performance of this compound in various applications. For instance, in the development of new polymers, automated platforms can be used to prepare and test a wide range of polymer formulations containing this compound, allowing for the rapid evaluation of properties such as thermal stability, mechanical strength, and chemical resistance.

The data generated from these high-throughput methods can be used to build predictive models, further accelerating the innovation process. While the initial investment in automated platforms can be substantial, the long-term benefits in terms of increased research efficiency and the potential for new discoveries make this a critical area for future focus in the study of this compound. nih.govchemspeed.com

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for Tetraethyl Butane-1,2,2,4-Tetracarboxylate?

- Methodological Answer : The compound is synthesized via condensation reactions. For example, tetraethyl ethane-1,1,2,2-tetracarboxylate reacts with bischloromethyl sulfide in the presence of sodium ethoxide to form tetracarboxylate esters. Reaction conditions (e.g., 140–160°C for hydrolysis and pyrolysis) significantly influence yield and purity. Steam distillation and ether extraction are critical for isolating intermediates .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Post-synthesis purification involves steam distillation to separate volatile byproducts and ether extraction to isolate the tetraethyl ester from residual reactants. Yield optimization (30–40%) requires precise stoichiometric control of sodium ethoxide and diethyl malonate .

Q. What characterization techniques are essential for confirming structural integrity?

- Methodological Answer :

- Chromatography (GC) : Purity assessment (>95% purity achievable via GC) .

- Spectroscopy : NMR for verifying ester groups and substituent positions.

- Melting Point Analysis : Critical for confirming crystallinity (e.g., 125–135°C for related tetracarboxylate derivatives) .

Advanced Research Questions

Q. How does this compound perform in catalytic systems?

- Methodological Answer : In methane oxidation studies, competing reactions with butane complicate product analysis. Researchers must employ carbon balance calculations to distinguish methane-derived products (e.g., CO₂) from butane byproducts like maleic anhydride. High-temperature regimes (>400°C) reduce carbon balance accuracy, necessitating controlled feed-gas ratios and GC-MS for product differentiation .

Q. What role does this compound play in polymer stabilization?

- Methodological Answer : Derivatives like tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate act as hindered amine light stabilizers (HALS) in polymers. These additives scavenge free radicals, enhancing UV resistance. Key parameters include amine content (high for efficacy) and thermal stability (125–135°C melting point ensures compatibility with polymer processing) .

Q. How can researchers assess dielectric properties for material science applications?

- Methodological Answer : Comparative dielectric constant (k) studies on analogous esters (e.g., tetraethyl amylenetetracarboxylate, k = 4.40) provide benchmarks. Testing under controlled humidity and temperature (e.g., 66–68°F) using impedance spectroscopy reveals polarizability and insulating behavior .

Q. What regulatory considerations apply to environmental safety?

- Methodological Answer : Under 40 CFR 721.1925, substituted carboheterocyclic tetracarboxylates are regulated for environmental release. Researchers must document byproduct disposal (e.g., chlorinated intermediates) and adhere to EPA PMN (Premanufacture Notice) requirements for large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.